4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one
Description
The compound 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a benzimidazole moiety. The benzimidazole group is modified with a 2-cyclohexylethyl chain, while the pyrrolidinone nitrogen is functionalized with a prop-2-en-1-yl (allyl) group.
Properties
IUPAC Name |
4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-13-24-16-18(15-21(24)26)22-23-19-10-6-7-11-20(19)25(22)14-12-17-8-4-3-5-9-17/h2,6-7,10-11,17-18H,1,3-5,8-9,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTVGFYSGGFXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions, which often include condensation and cyclization steps. Key intermediates in the process are benzodiazole and pyrrolidinone derivatives, which undergo coupling reactions under controlled conditions. Common reagents used in the synthesis include strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction temperatures can vary, but they often range from 0°C to 100°C, depending on the step.
Industrial Production Methods: : In an industrial setting, the production method may be scaled up, involving larger reactors and possibly continuous flow techniques. Efficiency and yield optimization are crucial, typically involving automated processes to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. For example, the benzodiazole moiety can be a site for electrophilic aromatic substitution, whereas the pyrrolidinone ring might be subjected to nucleophilic attacks.
Common Reagents and Conditions: : Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminium hydride may be used. Reaction conditions depend on the specific transformation desired but generally involve careful control of temperature and pH.
Major Products Formed: : Reactions with this compound can yield a variety of products, depending on the conditions. For instance, oxidation might lead to carboxylic acid derivatives, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: : In chemistry, the compound is used as a building block for designing complex molecules, due to its versatile functional groups.
Medicine: : Preliminary studies suggest it might be explored for pharmaceutical applications, including as a lead compound for designing new drugs targeting specific receptors or enzymes.
Industry: : Its unique structure makes it a candidate for developing advanced materials, such as polymers with specific properties.
Mechanism of Action: The mechanism of action for 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety can participate in pi-pi stacking interactions with aromatic amino acids in proteins, while the pyrrolidinone ring may engage in hydrogen bonding or ionic interactions, influencing biological pathways.
Comparison with Similar Compounds
Substituent Effects on the Benzimidazole Ring
A closely related analog, 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one (), replaces the cyclohexylethyl group with a 2-chlorobenzyl substituent. Key differences include:
- Electron-Withdrawing vs. In contrast, the cyclohexylethyl group in the target compound increases hydrophobicity, which may improve membrane permeability or binding to lipophilic enzyme pockets .
- Steric Effects : The bulky cyclohexylethyl chain could impose greater steric hindrance compared to the planar chlorobenzyl group, possibly altering conformational flexibility or target selectivity.
Pyrrolidin-2-one Derivatives with Antioxidant Activity
highlights pyrrolidin-2-one derivatives with substituted phenyl and heterocyclic groups. For example:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibits 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging.
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one shows 1.35× higher activity.
While the target compound lacks direct antioxidant data, its allyl group may influence redox properties. The absence of electron-rich substituents (e.g., hydroxyl or thioxo groups) suggests its primary activity may diverge from classical antioxidants .
Comparison with JAK Inhibitors
Ruxolitinib (), a JAK1/2 inhibitor, contains a benzodiazolyl-piperidine scaffold. Though structurally distinct, shared motifs (e.g., aromatic heterocycles) suggest overlapping pharmacophoric features.
Molecular Weight and Elemental Composition
reports data for 4-ethyl-1-(phenylethyl)pyrrolidin-2-one (C15H18NO3), with elemental analysis (C: 76.77%, H: 8.39%). By comparison, the target compound (C22H28N3O2) has a higher molecular weight (366.48 g/mol) and carbon content (~72.1%), indicating increased lipophilicity. Such differences may impact solubility, crystallinity, or synthetic yield .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
